8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Naphthalen-1-yl)-7,9-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure containing a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane typically involves the reaction of naphthalene derivatives with spirocyclic precursors under specific conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its delta opioid receptor-selective agonist properties.
1,6,9-Tri-oxaspiro[4.5]decane: A structural motif found in various natural products with biological activity.
8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane: Effective against rodent and simian malaria.
Uniqueness
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
31053-67-5 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
8-naphthalen-1-yl-7,9-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H20O2/c1-2-8-15-14(6-1)7-5-9-16(15)17-19-12-18(13-20-17)10-3-4-11-18/h1-2,5-9,17H,3-4,10-13H2 |
InChI Key |
GQOGPGLUHPHADH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COC(OC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.